molecular formula C16H13N3O3 B5647658 [3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

Cat. No. B5647658
M. Wt: 295.29 g/mol
InChI Key: NODKYVIECOQJGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, starting from basic pyrazole or phenol precursors. For instance, the synthesis of (5Methyl3phenyl1Hpyrazol1yl)[5(ptolylamino)2H1,2,3triazol4yl]methanone(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone involves characterizing through 1H NMR, MS, and IR spectra, with its structure confirmed by X-ray diffraction (Cao et al., 2010). This suggests that a similar approach could be applied to synthesize [3(3nitrophenyl)1phenyl1Hpyrazol4yl]methanol[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, highlighting the importance of stepwise synthetic routes and structural verification techniques.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives reveals significant information about their geometry, bond lengths, and angles. For example, structural and spectroscopic analysis of (3,5Diphenyl4,5dihydro1Hpyrazol1yl)(phenyl)methanone(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone using DFT methods provides insights into non-planar structures and stability, which could be analogous to the molecular structure characteristics of [3(3nitrophenyl)1phenyl1Hpyrazol4yl]methanol[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol (Dhonnar et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, depending on their functional groups. For example, C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide undergoes reactions with nucleophiles and active methylene compounds to afford pyrazole derivatives, indicating that similar reactivity could be expected from [3(3nitrophenyl)1phenyl1Hpyrazol4yl]methanol[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol (Hassaneen et al., 1991).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystal structure, play a crucial role in the application of organic compounds. The synthesis and crystallographic analysis of related pyrazole compounds provide a basis for understanding the physical properties of [3(3nitrophenyl)1phenyl1Hpyrazol4yl]methanol[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, showcasing the importance of X-ray crystallography in determining molecular geometries and interactions (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity towards different reagents, stability under various conditions, and ability to form complexes with metals, are influenced by their functional groups. Studies on Cu(II), Co(II), and Ni(II) complexes of related compounds reveal the coordination chemistry and potential applications in catalysis and material science (Tharmaraj et al., 2009).

properties

IUPAC Name

[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-11-13-10-18(14-6-2-1-3-7-14)17-16(13)12-5-4-8-15(9-12)19(21)22/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODKYVIECOQJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

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